molecular formula C19H17FN2O2S B3681357 2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid

2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3681357
M. Wt: 356.4 g/mol
InChI Key: WLCPZHRURQZTKU-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a fluorinated aniline group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoroanilino Group: This step often involves nucleophilic substitution reactions where a fluorinated aniline derivative is introduced.

    Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final step involves coupling the thiazole derivative with an acetic acid moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the thiazole ring or the aromatic groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings or thiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and fluorinated aniline group are crucial for binding to the target sites.

    Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenylacetic acid: Shares the dimethylphenyl group but lacks the thiazole and fluoroanilino groups.

    2-Fluoroaniline: Contains the fluoroanilino group but lacks the thiazole and dimethylphenyl groups.

    Thiazole derivatives: Various thiazole compounds with different substituents.

Uniqueness

2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, fluorinated aniline, and dimethylphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-11-7-8-13(12(2)9-11)18-16(10-17(23)24)25-19(22-18)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCPZHRURQZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-Dimethylphenyl)-2-(2-fluoroanilino)-1,3-thiazol-5-yl]acetic acid

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